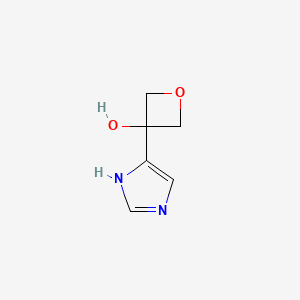
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol is an organic compound with a unique structure that includes a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol typically involves the reaction of 2-methyl-1,3-dioxolane with butanal in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as distillation or crystallization to achieve the required specifications for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild conditions to avoid over-oxidation.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, often in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites that exert the desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol
Uniqueness
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol is unique due to its specific structural features, such as the combination of a dioxolane ring with a butanol moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C8H16O3 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-(2-methyl-1,3-dioxolan-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H16O3/c1-3-7(6-9)8(2)10-4-5-11-8/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
MWEHUBNWYSFXSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)C1(OCCO1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(1H-imidazol-1-yl)propyl]octanamide](/img/structure/B8641136.png)
![(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B8641142.png)





![4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B8641188.png)



![3-(3-nitro-benzyl)-5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8641209.png)

![4-hydroxy-3-phenyl-7H-thieno[2,3-b]pyridin-6-one](/img/structure/B8641241.png)
